Home > Products > Screening Compounds P71325 > RGD Trifluoroacetate
RGD Trifluoroacetate - 120103-89-1; 2378808-45-6

RGD Trifluoroacetate

Catalog Number: EVT-2769532
CAS Number: 120103-89-1; 2378808-45-6
Molecular Formula: C14H23F3N6O8
Molecular Weight: 460.367
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RGD Trifluoroacetate, characterized by the amino acid sequence L-arginyl-glycyl-L-aspartic acid, is a significant compound in biochemical research. This tripeptide sequence is known for its role as a specific recognition site for integrins, which are cell surface receptors that mediate cell adhesion and signaling. The trifluoroacetate salt form of RGD enhances the compound's stability and solubility, making it suitable for various applications in scientific research.

Source and Classification

RGD Trifluoroacetate is derived from natural proteins found in the extracellular matrix. It is classified as a peptide and is part of a broader category of bioactive peptides that interact with integrins to facilitate cellular processes such as adhesion, migration, and proliferation. The compound is often synthesized for use in laboratory settings, particularly in studies related to cancer biology, tissue engineering, and drug delivery systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of RGD Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The following steps outline the general procedure:

  1. Resin Preparation: A suitable resin is chosen based on the desired peptide structure.
  2. Fmoc Solid-Phase Strategy: The N-terminal amino acid is attached to the resin using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.
  3. Deprotection: The Fmoc group is removed using a solution of piperidine in dimethylformamide, exposing the amine group for further coupling.
  4. Coupling Reactions: Subsequent amino acids (glycine and aspartic acid) are added using coupling reagents like HATU (O-(7-Aza-1-hydroxybenzotriazole) uronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine.
  5. Cyclization: If cyclic forms are desired, intramolecular cyclization can be facilitated through specific activating agents.
  6. Cleavage and Purification: The final peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents, followed by purification via high-performance liquid chromatography.

The synthesis process can yield various derivatives of RGD Trifluoroacetate, including modifications that enhance its biological activity or stability .

Molecular Structure Analysis

Structure and Data

The molecular formula for RGD Trifluoroacetate is C11_{11}H14_{14}N4_{4}O5_{5}F3_{3}. The structure consists of three key amino acids linked by peptide bonds:

  • Arginine (L-arginyl)
  • Glycine (L-glycyl)
  • Aspartic Acid (L-aspartic acid)
Chemical Reactions Analysis

Reactions and Technical Details

RGD Trifluoroacetate can undergo various chemical reactions that modify its structure or enhance its functionality:

  1. Hydrolysis: In aqueous environments, RGD can hydrolyze, particularly under acidic or basic conditions, affecting its biological activity.
  2. Conjugation Reactions: RGD can be conjugated with other biomolecules (e.g., fluorescent dyes or drugs) to create targeted delivery systems.
  3. Labeling Reactions: Radiolabeling techniques using isotopes such as iodine can be employed for imaging studies in cancer research .

These reactions are pivotal for exploring RGD's role in biological systems and developing therapeutic applications.

Mechanism of Action

Process and Data

RGD Trifluoroacetate exerts its biological effects primarily through binding to integrins on cell surfaces. This interaction triggers several intracellular signaling pathways that lead to:

  • Cell Adhesion: Facilitating attachment to extracellular matrix components.
  • Cell Migration: Promoting movement towards growth factors or wound sites.
  • Cell Proliferation: Enhancing cellular division and tissue regeneration.

The mechanism involves conformational changes in integrins upon RGD binding, which activates downstream signaling cascades essential for cellular functions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 350 Da
  • Solubility: Highly soluble in water due to the trifluoroacetate group.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties make RGD Trifluoroacetate suitable for various applications in biochemistry and pharmacology.

Applications

Scientific Uses

RGD Trifluoroacetate has several applications across different fields:

  1. Cancer Research: Used in studies investigating tumor cell behavior and metastasis due to its role in promoting cell adhesion.
  2. Tissue Engineering: Serves as a scaffold component to enhance cell attachment and growth on biomaterials.
  3. Drug Delivery Systems: Acts as a targeting ligand to improve the specificity of drug delivery to integrin-expressing cells.

Research continues into optimizing RGD derivatives for enhanced efficacy in therapeutic applications .

Integrin-Mediated Molecular Mechanisms of RGD Trifluoroacetate in Cellular Adhesion and Signaling

Structural Basis of RGD-Integrin Binding Dynamics

The molecular recognition of the Arg-Gly-Asp (RGD) motif by integrin receptors constitutes a fundamental mechanism governing cell-extracellular matrix (ECM) interactions. RGD trifluoroacetate, as a stabilized salt form of this tripeptide, maintains the stereochemical properties essential for high-affinity integrin binding. The trifluoroacetate counterion enhances solubility and stability without altering the peptide's biological activity, making it valuable for experimental applications requiring precise molecular interactions [2] [6].

Integrins recognize the RGD sequence through a highly conserved Metal Ion-Dependent Adhesion Site (MIDAS) located in the β-subunit's extracellular domain. This site coordinates divalent cations (Mn²⁺, Mg²⁺, Ca²⁺) that facilitate electrostatic interactions with the aspartic acid carboxyl group of the RGD motif. The arginine side chain forms complementary hydrogen bonds and salt bridges with acidic residues in the α-subunit's β-propeller domain, creating a bidentate binding mechanism that confers specificity [2] [6]. Structural analyses reveal that RGD binding induces substantial conformational rearrangements in integrins through the "switchblade" model: transition from a bent, low-affinity state to an extended, high-affinity conformation with open headpiece. This activation exposes cryptic binding sites for intracellular adaptor proteins and enables bidirectional signaling across the plasma membrane [1] [6].

The binding affinity and kinetics vary significantly among integrin subtypes due to differences in their ligand-binding pockets. Surface plasmon resonance studies demonstrate that RGD trifluoroacetate binds αvβ3 integrin with dissociation constants (KD) in the nanomolar range (1-100 nM), while affinity for α5β1 is typically lower (micromolar range). This variance stems from structural distinctions in the α-subunit interfaces and flexibility of the integrin ectodomains [2] [6].

Table 1: Structural Parameters Governing RGD-Integrin Interactions

Structural ElementRole in RGD RecognitionConsequence of Binding
β-subunit MIDAS domainCoordinates divalent cations (Mn²⁺, Mg²⁺) that interact with Asp carboxyl groupStabilizes aspartic acid coordination; initiates outside-in signaling
α-subunit β-propellerProvides acidic residues for arginine guanidinium group interactionDetermines subtype specificity; influences binding affinity
βI-domain specificity loopForms the upper binding pocket for RGD-containing ligandsModulates ligand selectivity among integrin subtypes
Hybrid domainTransmits conformational changes from ligand binding to cytoplasmic domainsFacilitates switchblade-like extension and transmembrane separation
Calcium-binding sitesRegulates integrin activation state and binding kineticsAllosterically modulates RGD binding affinity

Role of αvβ3, α5β1, and αvβ6 Integrin Subtypes in RGD-Specific Interactions

RGD-recognizing integrins exhibit distinct expression patterns and biological functions across tissues and disease states. Among the eight human integrins that recognize RGD motifs, αvβ3, αvβ6, and α5β1 subtypes demonstrate particularly significant roles in pathological processes:

αvβ3 integrin serves as a primary receptor for RGD-containing ECM proteins including vitronectin, osteopontin, and fibronectin. Its expression correlates with tumor aggressiveness in melanoma, glioblastoma, and breast cancer, where it facilitates metastatic dissemination through several mechanisms: promotion of tumor cell migration across vitronectin-rich matrices, enhancement of survival signaling in detached cells, and support of angiogenic processes in the tumor microenvironment. Experimental models demonstrate that αvβ3 inhibition with RGD trifluoroacetate reduces melanoma cell invasion by 60-80% in Boyden chamber assays [4] [5] [6].

α5β1 integrin exhibits preferential binding to fibronectin, where the RGD sequence resides within the tenth type III module. This integrin subtype is crucial for fibrillar adhesion formation during ECM remodeling. Under hypoxic conditions characteristic of solid tumors, α5β1 expression increases significantly and promotes metastatic dissemination through fibronectin fibrillogenesis. In glioblastoma models, treatment with RGD trifluoroacetate inhibits α5β1-mediated cell adhesion by 70-90% and induces anoikis in detached cell populations [1] [4] [6].

αvβ6 integrin demonstrates restricted expression in healthy epithelium but significant upregulation in carcinomas of the pancreas, colon, and head and neck. This integrin recognizes fibronectin and tenascin through RGD-dependent binding and uniquely activates latent transforming growth factor-beta (TGF-β) through force-dependent mechanisms. Its expression correlates with poor prognosis in multiple cancer types, where it drives epithelial-mesenchymal transition and matrix metalloproteinase expression. The αvβ6-RGD interaction exhibits distinctive kinetic properties characterized by rapid association and slow dissociation rates [6].

Table 2: Pathophysiological Functions of RGD-Recognizing Integrin Subtypes

Integrin SubtypePrimary LigandsExpression in CancerPathological Functions
αvβ3Vitronectin, osteopontin, fibronectinUpregulated in melanoma, glioblastoma, breast cancerPromotes metastasis, angiogenesis, and survival of circulating tumor cells
α5β1FibronectinHypoxia-inducible in breast, ovarian, and lung cancerMediates fibronectin fibrillogenesis, supports resistance to anoikis
αvβ6Fibronectin, tenascin, TGF-β latency complexOverexpressed in pancreatic, colon, and oral squamous cell carcinomasActivates TGF-β, drives epithelial-mesenchymal transition, induces MMP expression
αvβ5VitronectinElevated in glioblastoma and prostate cancerSupports tumor cell invasion and VEGF-mediated angiogenesis
αIIbβ3Fibrinogen, von Willebrand factorRestricted to megakaryocyte lineage (not tumor-expressed)Not applicable to solid tumors; primary role in platelet aggregation

Modulation of Intracellular Signaling Pathways via RGD-Dependent Integrin Activation

RGD trifluoroacetate binding to integrins initiates complex intracellular signaling cascades through two primary mechanisms: focal adhesion kinase activation and mechanical force transduction. These pathways converge to regulate essential cellular processes including proliferation, survival, migration, and differentiation.

The focal adhesion kinase pathway represents the canonical signaling route initiated by RGD-integrin engagement. Upon RGD binding and integrin clustering, focal adhesion kinase autophosphorylation occurs at tyrosine 397, creating a docking site for Src homology 2 (SH2) domain-containing proteins. This leads to formation of a FAK-Src signaling complex that phosphorylates downstream effectors including paxillin and p130Cas. The resulting signaling cascade activates Ras-mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt pathways, promoting cell cycle progression and inhibiting apoptosis. In glioblastoma models, RGD trifluoroacetate treatment reduces FAK phosphorylation by 60-80% within 30 minutes, correlating with decreased cell migration and increased anoikis in detached cell populations [1] [4].

Beyond biochemical signaling, RGD-bound integrins function as sophisticated mechanotransducers that convert extracellular mechanical forces into biochemical signals. Force application through the RGD-integrin-cytoskeleton linkage induces conformational changes in the adaptor protein talin, exposing cryptic vinculin-binding sites. Vinculin recruitment stabilizes the adhesion complex and enables connections to actin filaments, creating a positive feedback loop that strengthens adhesion in response to tension. This force-dependent reinforcement underlies adhesion maturation from transient focal complexes to stable fibrillar adhesions. Single-molecule experiments demonstrate that RGD-integrin bonds exhibit catch-bond behavior, where bond lifetime increases under moderate mechanical stress (5-20 pN) before dissociating at higher forces [1] [6].

Recent therapeutic applications exploit these molecular mechanisms through targeted delivery systems. RGD trifluoroacetate serves as a targeting moiety conjugated to nanoparticles, enabling specific drug delivery to integrin-expressing tumor cells. Studies demonstrate that RGD-functionalized liposomes show 5-8 fold increased accumulation in αvβ3-expressing tumors compared to non-targeted controls. Similarly, RGD-conjugated therapeutic radionuclides (e.g., ⁹⁰Y, ¹⁷⁷Lu) enable molecular radiotherapy for metastatic lesions, with ongoing clinical trials evaluating efficacy in various malignancies [2] [6].

Table 3: Intracellular Signaling Pathways Modulated by RGD-Integrin Engagement

Signaling PathwayKey Molecular ComponentsCellular OutcomesTherapeutic Implications
FAK-Src signalingFAK, Src, p130Cas, paxillinCell migration, invasion, proliferation resistanceRGD-based FAK inhibitors reduce metastasis in preclinical models
PI3K-Akt survival pathwayPI3K, Akt, mTOR, Bad phosphorylationInhibition of anoikis, enhanced cell survivalCombined RGD antagonists with Akt inhibitors show synergistic effects
Ras-MAPK proliferation pathwayShc, Grb2, Sos, Ras, Raf, MEK, ERKCell cycle progression, proliferationRGD peptides modulate chemoresistance pathways in tumor cells
Rho GTPase cytoskeletal regulationRhoA, ROCK, mDia, LIM kinaseActin polymerization, stress fiber formation, cell contractilityRGD antagonists impair directional migration and invasion
TGF-β activation pathwayαvβ6 integrin, latent TGF-β complex, Smad signalingEpithelial-mesenchymal transition, immune suppressionαvβ6-specific RGD analogs inhibit TGF-β activation in fibrosis and cancer

Properties

CAS Number

120103-89-1; 2378808-45-6

Product Name

RGD Trifluoroacetate

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C14H23F3N6O8

Molecular Weight

460.367

InChI

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1

InChI Key

FBPDETPEHPAQDC-LEUCUCNGSA-N

SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.